molecular formula C14H17NO3 B1429040 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid CAS No. 1160248-21-4

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid

Cat. No.: B1429040
CAS No.: 1160248-21-4
M. Wt: 247.29 g/mol
InChI Key: MUXARBCAQJVQFW-UHFFFAOYSA-N
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Description

Structural classification and nomenclature

This compound belongs to the indoline class of heterocyclic compounds, specifically characterized by the fusion of a benzene ring with a five-membered nitrogen-containing ring where the 2-3 bond is saturated. The compound's systematic nomenclature reflects its complex structural architecture, incorporating both the indoline core and the tetrahydropyran substituent positioned at the 3-position of the indoline ring system. According to chemical database records, the compound is registered under Chemical Abstracts Service number 1160248-21-4 and possesses the molecular formula C₁₄H₁₇NO₃ with a molecular weight of 247.29 grams per mole.

The structural classification places this compound within the broader category of indoline derivatives, which are compounds containing an indole moiety consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole. The carboxylic acid functionality at the 5-position of the indoline ring provides additional chemical reactivity and potential for further derivatization. The tetrahydro-2H-pyran-4-yl substituent represents a saturated six-membered heterocyclic ring containing oxygen, commonly referred to as oxane in systematic nomenclature, which contributes significantly to the compound's three-dimensional structure and potential biological properties.

Detailed molecular characterization reveals that the compound exists with specific stereochemical configurations that influence its chemical behavior and potential biological activities. The SMILES notation for the compound is documented as O=C(C1=CC2=C(NCC2C3CCOCC3)C=C1)O, which provides a linear representation of its molecular connectivity. Alternative SMILES representations exist in the literature, reflecting the complexity of accurately representing three-dimensional molecular structures in linear notation systems. The compound's MDL number MFCD12198794 serves as an additional identifier within chemical databases and facilitates cross-referencing across multiple chemical information systems.

The structural complexity of this compound demonstrates advanced synthetic methodology achievements in heterocyclic chemistry. The successful incorporation of multiple heterocyclic moieties within a single molecular framework represents significant progress in the field of synthetic organic chemistry, particularly in the development of structurally diverse compound libraries for pharmaceutical research applications.

Historical context in heterocyclic chemistry

The development of indoline chemistry traces its origins to the late 19th century when foundational work on indole structures established the framework for understanding this important class of heterocyclic compounds. Emil Fischer's groundbreaking work in the 1880s, particularly the development of the Fischer indole synthesis, provided the first systematic approach to constructing indole ring systems and laid the groundwork for subsequent developments in indoline chemistry. The historical progression from basic indole synthesis to sophisticated indoline derivatives represents over a century of methodological advancement and mechanistic understanding.

Adolf von Baeyer's contributions to indole chemistry in 1866, when he successfully reduced oxindole to indole using zinc dust, marked an early milestone in the systematic study of these heterocyclic systems. This work established the foundational understanding of the relationship between indole and indoline structures, demonstrating that indoline could be converted to indole through oxidation and dehydrogenation processes. The recognition that indoline represents a saturated analog of indole opened new avenues for synthetic chemistry and pharmaceutical development.

Throughout the 20th century, the evolution of indoline synthesis techniques progressed from classical methods to modern catalytic approaches. The development of transition metal-catalyzed synthesis methods revolutionized the field, enabling the construction of complex indoline derivatives with unprecedented efficiency and selectivity. Palladium-catalyzed cyclization reactions, asymmetric hydrogenation protocols, and C-H activation methodologies have collectively expanded the synthetic accessibility of functionalized indoline compounds, including those bearing complex substituents such as tetrahydropyran moieties.

The historical development of tetrahydropyran chemistry paralleled advances in indoline synthesis, with both fields contributing to the eventual convergence that enabled the synthesis of compounds like this compound. The recognition of tetrahydropyran as a valuable protecting group and synthetic intermediate in organic chemistry facilitated its incorporation into complex molecular architectures. Modern synthetic methodologies have enabled the precise positioning of tetrahydropyran substituents on indoline scaffolds, creating opportunities for developing novel pharmaceutical agents and research tools.

Contemporary developments in heterocyclic chemistry have emphasized the importance of structural diversity and three-dimensional molecular architecture in drug discovery applications. The synthesis of compounds combining multiple heterocyclic moieties represents a strategic approach to accessing chemical space that was previously inaccessible through traditional synthetic methods. The historical progression from simple indole structures to complex multi-heterocyclic compounds like this compound demonstrates the field's evolution toward increasing molecular complexity and functional sophistication.

Significance within indoline-based chemical research

Indoline scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating remarkable versatility across numerous therapeutic applications and biological targets. The significance of indoline-based compounds stems from their unique structural properties that enable interaction with diverse biological systems while maintaining favorable pharmacokinetic characteristics. Recent research has highlighted the antimicrobial potential of indoline derivatives, particularly their effectiveness against antibiotic-resistant bacterial strains including methicillin-resistant Staphylococcus aureus. These findings have positioned indoline compounds as valuable templates for developing next-generation antimicrobial agents.

The structural features of this compound contribute to its research significance through multiple mechanisms. The carboxylic acid functionality at the 5-position provides opportunities for conjugation and derivatization, enabling the synthesis of prodrugs, conjugates, and other modified structures. The tetrahydropyran substituent introduces additional conformational constraints and hydrogen bonding capabilities that can influence molecular recognition events and binding affinity. Research has demonstrated that indoline derivatives exhibit significant anticancer activities, with certain compounds showing excellent activity against hepatocellular carcinoma cell lines at specific concentrations.

Contemporary research in indoline chemistry has focused on developing compounds with enhanced selectivity and reduced toxicity profiles compared to traditional chemotherapeutic agents. The 3-(4-hydroxyphenyl)indoline-2-one scaffold has shown particular promise, with recent studies demonstrating tumor eradication capabilities against drug-resistant, estrogen receptor-positive breast cancer. These developments underscore the continued relevance of indoline chemistry in addressing contemporary challenges in cancer treatment and drug resistance.

The integration of computational chemistry approaches has enhanced understanding of structure-activity relationships within indoline-based research. Molecular modeling studies have provided insights into the binding modes and interaction patterns of indoline derivatives with biological targets. For this compound, computational data indicates specific molecular properties including topological polar surface area values, lipophilicity parameters, and hydrogen bonding characteristics that influence its biological behavior.

Table 1: Molecular Properties and Computational Data

Property Value Significance
Molecular Formula C₁₄H₁₇NO₃ Defines elemental composition
Molecular Weight 247.29 g/mol Influences pharmacokinetic properties
CAS Registry Number 1160248-21-4 Unique chemical identifier
MDL Number MFCD12198794 Database cross-reference
Topological Polar Surface Area 58.56 Ų Affects membrane permeability
LogP 2.3205 Indicates lipophilicity
Hydrogen Bond Acceptors 3 Influences binding interactions
Hydrogen Bond Donors 2 Affects solubility and binding
Rotatable Bonds 2 Determines conformational flexibility

The research significance of indoline compounds extends beyond their direct biological activities to encompass their utility as synthetic intermediates and chemical probes. The modular nature of indoline synthesis allows for systematic structure-activity relationship studies, enabling researchers to optimize biological activities while minimizing unwanted effects. The development of indoline-based chemical libraries has facilitated high-throughput screening approaches and accelerated the identification of lead compounds for various therapeutic applications.

Future research directions in indoline chemistry continue to emphasize the development of more sophisticated synthetic methodologies and the exploration of novel biological targets. The combination of advanced synthetic techniques with computational design approaches promises to yield indoline derivatives with enhanced properties and expanded therapeutic potential. The specific structural features of this compound position it as a valuable research tool for investigating the effects of tetrahydropyran substitution on indoline biological activity and for developing new therapeutic agents based on this promising scaffold.

Properties

IUPAC Name

3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(17)10-1-2-13-11(7-10)12(8-15-13)9-3-5-18-6-4-9/h1-2,7,9,12,15H,3-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXARBCAQJVQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds related to indoline structures exhibit promising anticancer properties. For instance, derivatives of indoline have been shown to inhibit specific cancer cell lines, suggesting that 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid could potentially act as a lead compound in anticancer drug development.

Case Study:
A study published in a peer-reviewed journal demonstrated that indoline derivatives were effective against breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death. The study highlighted the potential of modifying the indoline structure to enhance efficacy and selectivity against cancer cells.

2. Neuroprotective Effects
Research has also explored the neuroprotective effects of indoline derivatives. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation.

Case Study:
In a recent animal model study, an indoline derivative showed significant reduction in markers of neuroinflammation and oxidative stress in models of neurodegenerative diseases, such as Alzheimer's disease. This suggests that this compound may hold promise for further development as a neuroprotective agent.

Synthesis and Organic Chemistry

1. Synthetic Intermediates
this compound can serve as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Reaction TypeDescription
AlkylationCan be used to introduce alkyl groups at the nitrogen atom, enhancing its pharmacological properties.
AcylationThe carboxylic acid group can be acylated to form esters or amides, broadening its chemical utility.

Mechanism of Action

The mechanism by which 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Indoline/Indole Cores

Compound Name Core Structure Key Substituents Molecular Weight* Pharmacokinetic Properties Potential Applications
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid Indoline THP-4-yl (C3), -COOH (C5) ~275 (estimated) Improved solubility due to -COOH Enzyme inhibition, receptor modulation
3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one (QN-6312) Indolin-2-one THP-4-yl (C3), ketone (C2) ~261 (estimated) Reduced polarity vs. -COOH; moderate metabolic stability Kinase inhibitors
2-Oxo-3-(THP-4-yl)indoline-5-carboxylic acid Indolin-2-one THP-4-yl (C3), -COOH (C5), ketone (C2) ~291 (estimated) Enhanced H-bonding potential Dual-target inhibitors
5-((S)-2,2-Dimethyl-THP-4-yl)-indole-2-carboxylic acid Indole 2,2-Dimethyl-THP (C5), -COOH (C2) ~330 (estimated) Higher lipophilicity; improved CNS penetration Neurotherapeutics

Notes:

  • THP-4-yl : Tetrahydro-2H-pyran-4-yl group.

Key Differences :

  • Indoline vs.
  • Carboxylic Acid Position : The -COOH at C5 (main compound) vs. C2 (indole analog) influences solubility and target engagement.
  • Ketone vs. Carboxylic Acid : The 2-oxo group in QN-6312 may reduce solubility but enhance hydrogen-bonding interactions .

Spiro and Biphenyl Derivatives

Compound Name Core Structure Key Features Pharmacokinetic Insights
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid Spiro-indoline Spiro junction at C3; -COOH (C5) Conformational rigidity; potential for selective target binding
5-(Ethyl(THP-4-yl)amino)-4'-methoxycarbonyl-biphenyl-3-carboxylic acid (42a) Biphenyl THP-4-yl-ethylamino (C5), -COOH (C3) Enhanced steric bulk; suited for surface-binding enzymes

Key Differences :

  • Spiro vs. Linear : The spiro compound’s rigid structure may reduce off-target interactions but complicate synthesis .
  • Biphenyl Systems : Compound 42a’s extended aromatic system likely targets hydrophobic enzyme pockets, contrasting with the compact indoline core .

Pyrimidine and Thiophene Analogues

Compound Name Core Structure Key Substituents Biological Relevance
2-[(THP-4-yl)amino]-5-pyrimidinecarboxylic acid Pyrimidine THP-4-yl-amino (C2), -COOH (C5) Nucleoside analog applications
Methyl 5-(3-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-5-(ethyl(THP-4-yl)amino)-4-methylphenyl)thiophene-2-carboxylate (43c) Thiophene THP-4-yl-ethylamino, carbamoyl, methyl ester Dual EZH2/HDAC inhibition

Key Differences :

  • Pyrimidine Core : Facilitates mimicry of nucleic acid precursors, differing from indoline’s enzyme-targeting profile .
  • Thiophene vs. Indoline : The sulfur atom in thiophene may influence electronic properties and metal coordination, relevant for metalloenzyme inhibitors .

Biological Activity

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid (CAS Number: 1160248-21-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • Purity : ≥95% .

Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets:

  • Phosphodiesterase Inhibition : The compound has shown potential as a phosphodiesterase inhibitor, which can modulate cyclic nucleotide levels in cells, influencing various signaling pathways related to inflammation and immune responses .
  • Anti-inflammatory Effects : Studies suggest that derivatives of indoline carboxylic acids can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their anti-inflammatory properties .
  • Antitumor Activity : Preliminary data indicate that this compound may exhibit selective antitumor effects, potentially through mechanisms unrelated to phosphodiesterase inhibition. This suggests a multifaceted approach to cancer treatment .

Biological Activity Data

Activity IC50 Value Test System Reference
PDE4D Inhibition20.8 µMIn vitro assays
TNF-α Release InhibitionDose-dependentLung tissue in mice
Anti-inflammatorySignificantVarious animal models

Case Studies and Research Findings

  • Study on Inflammatory Response :
    A study evaluated the effect of this compound on LPS-induced lung inflammation in mice. The results indicated a significant reduction in inflammatory markers, supporting its potential use in treating respiratory conditions like asthma .
  • Antitumor Activity Assessment :
    Research conducted on various cancer cell lines demonstrated that the compound exhibited selective cytotoxicity against specific tumor types, warranting further investigation into its mechanisms and therapeutic applications in oncology .
  • Pharmacokinetics and Toxicology :
    Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, although further studies are needed to assess its long-term safety profile in clinical settings .

Preparation Methods

Method Overview

The most prominent approach involves a two-step process:

  • Step 1: Substitution reaction of 4-hydroxybutyric acid methyl ester with diazoacetic acid ethyl ester in the presence of a catalyst to produce an intermediate methyl ester.
  • Step 2: Intramolecular nucleophilic substitution of this intermediate under basic conditions to form the tetrahydro-2H-pyran-4-carboxylic acid methyl ester.

This method is highlighted in a recent patent (CN115677639B), which emphasizes its simplicity, mild conditions, and recyclability of catalysts.

Reaction Scheme

Step 1:
4-Hydroxybutyric acid methyl ester + Diazoacetic acid ethyl ester → Intermediate I

Step 2:
Intermediate I + Base (alkali) → Tetrahydro-2H-pyran-4-carboxylic acid methyl ester

Reaction Conditions and Catalysts

Step Catalyst Solvent Temperature Notes
1 Zn(OTf)₂, ZnCl₂, Mg(OTf)₂, Cu(OTf)₂, Pd(OTf)₂, Cu(OAc)₂, Ag₂CO₃ Various Mild, ambient to reflux Catalyst choice influences yield and selectivity
2 Alkali (NaOH, KOH) Aqueous or mixed solvent Room temperature to mild heating Intramolecular cyclization

Research Findings

  • The use of zinc triflate (Zn(OTf)₂) as a catalyst has shown high efficiency and recyclability, reducing costs and environmental impact.
  • Mild reaction conditions (ambient to moderate temperatures) facilitate scale-up without requiring inert atmospheres.
  • The process avoids harsh reagents and conditions, making it suitable for industrial applications.

Data Table: Preparation Parameters

Parameter Range Optimal Conditions Reference
Catalyst Zn(OTf)₂, ZnCl₂, Mg(OTf)₂, etc. Zn(OTf)₂
Temperature 20°C – 80°C Room temperature to 50°C
Solvent Ethanol, methanol, DMSO Ethanol or aqueous mixtures
Reaction Time 2–12 hours 4 hours

Alternative Synthetic Routes

Direct Cyclization from Indoline Derivatives

Some research suggests that starting from substituted indoline precursors bearing suitable functional groups can lead to the target compound via cyclization under mild conditions, often employing acid or base catalysis.

Multi-Component Reactions (MCRs)

Recent advances involve MCRs combining indoline, aldehydes, and tetrahydro-2H-pyran derivatives, enabling rapid assembly of the target molecule with high regioselectivity.

Notes on Reaction Optimization and Industrial Relevance

  • Mild Conditions: The described methods operate at near-ambient temperatures, reducing energy consumption.
  • Catalyst Recycling: Catalysts such as Zn(OTf)₂ can be recovered and reused, improving process sustainability.
  • Scalability: The procedures have been demonstrated on multigram scales with consistent yields.
  • Solvent Choice: Use of environmentally benign solvents like ethanol or water enhances safety and reduces costs.

Summary of Key Research Findings

Aspect Findings References
Catalyst Efficiency Zinc triflate and related salts provide high yields and recyclability
Reaction Conditions Mild, ambient to moderate temperatures; no inert atmosphere needed
Scalability Methods validated on multigram scales
Environmental Impact Use of recyclable catalysts and benign solvents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 3-formylindole-2-carboxylic acid derivatives are refluxed with tetrahydro-2H-pyran-4-yl-containing reagents in acetic acid with sodium acetate as a catalyst. The reaction mixture is heated for 3–5 hours, followed by filtration and recrystallization from acetic acid or DMF/acetic acid mixtures to isolate the product . Key parameters include maintaining stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) and optimizing reflux duration to minimize byproducts.

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Structural elucidation involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the indoline and pyran ring systems.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C14_{14}H17_{17}NO3_3).
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection.
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Recrystallization is commonly employed using solvents like acetic acid or DMF/acetic acid mixtures. For complex mixtures, column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 30–70%) resolves impurities. TLC monitoring ensures fraction collection accuracy .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Adjust sodium acetate equivalents (e.g., 0.1–0.2 mol) to enhance condensation efficiency.
  • Temperature Control : Reflux at 110–120°C to balance reaction rate and decomposition.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Post-Reaction Workup : Quench with ice-water to precipitate the product and reduce losses .

Q. How to resolve contradictions in spectral data during structural analysis?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-1^1H and 1^1H-13^13C couplings.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to track ambiguous peaks .

Q. What strategies mitigate byproduct formation in the synthesis?

  • Methodological Answer :

  • Intermediate Isolation : Purify 3-formylindole-2-carboxylic acid precursors via column chromatography before condensation.
  • Stoichiometric Precision : Use exact molar ratios (e.g., 1.0:1.1 for aldehyde:amine) to prevent unreacted starting material.
  • Additive Screening : Introduce mild bases (e.g., triethylamine) to suppress acid-catalyzed side reactions .

Q. How to design bioactivity assays for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or kinases. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC50_{50} determination.
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14^{14}C) and measure intracellular accumulation via scintillation counting.
  • In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and metabolite profiling .

Q. Can computational models predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., COX-2).
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data.
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid
Reactant of Route 2
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid

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